molecular formula C42H61O16- B12347582 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate

3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate

Cat. No.: B12347582
M. Wt: 821.9 g/mol
InChI Key: LPLVUJXQOOQHMX-UHFFFAOYSA-M
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Description

3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is a complex triterpenoid saponin. This compound is a carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with β,23α-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranose. It has been isolated from Juglans sinensis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate involves multiple steps. The primary synthetic route includes the esterification of asiatic acid with β,23α-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranose. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester bond .

Industrial Production Methods

Industrial production of this compound may involve the extraction of asiatic acid from natural sources, followed by its chemical modification. The process includes purification steps to isolate the final product in high yield and purity. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is often emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is unique due to its specific ester linkage and the presence of multiple hexopyranuronosyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C42H61O16-

Molecular Weight

821.9 g/mol

IUPAC Name

10-[6-carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/p-1

InChI Key

LPLVUJXQOOQHMX-UHFFFAOYSA-M

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C

Origin of Product

United States

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